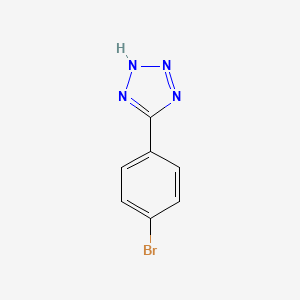

5-(4-Bromophenyl)-1H-tetrazole

Description

Contextualization within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, with their structural diversity giving rise to a wide array of chemical and biological activities. The incorporation of nitrogen atoms into cyclic structures imparts unique electronic properties and hydrogen bonding capabilities, making them invaluable scaffolds in various scientific domains.

Significance of Tetrazole Scaffold in Chemical Research

The tetrazole scaffold, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a privileged structure in chemical research, particularly in medicinal chemistry. thieme-connect.comacs.org Although not found in nature, its synthetic accessibility and unique physicochemical properties have led to its widespread use. researchgate.net Tetrazoles are often employed as bioisosteres of carboxylic acids, meaning they can mimic the biological activity of a carboxylic acid group while offering improved metabolic stability and other advantageous pharmacokinetic properties. thieme-connect.commdpi.com This bioisosteric relationship stems from their similar pKa values and ability to act as proton donors. thieme-connect.com The high nitrogen content of the tetrazole ring also contributes to its use in materials science, where such compounds are investigated as components of high-energy materials and as ligands for the construction of metal-organic frameworks. acs.orgresearchgate.net

Role of Halogenated Aryl Moieties in Heterocyclic Chemistry

The introduction of halogen atoms, such as bromine, onto aryl rings attached to heterocyclic systems is a well-established strategy in modern chemical synthesis and drug design. Halogenation can significantly influence a molecule's properties, including its lipophilicity, which affects membrane permeability, and its metabolic stability, which can prolong the duration of action of a drug. Furthermore, halogen atoms can participate in specific non-covalent interactions known as halogen bonds, where the halogen atom acts as an electrophilic region, interacting with a nucleophilic site. researchgate.net This directional interaction is increasingly recognized for its importance in molecular recognition and the stabilization of ligand-receptor complexes. researchgate.net The presence of a bromine atom on an aryl ring can also alter the electronic properties of the molecule through inductive and resonance effects, thereby modulating its reactivity and biological activity. researchgate.net

Rationale for Dedicated Research on 5-(4-Bromophenyl)-1H-tetrazole

The specific combination of a tetrazole ring and a 4-bromophenyl group in this compound creates a molecule with a unique set of properties and a high potential for diverse applications, justifying focused research efforts.

Uniqueness of the Bromophenyl-Tetrazole Architecture

The architecture of this compound is distinguished by the interplay between its two core components. The electron-withdrawing nature of the bromine atom and the tetrazole ring influences the electron density distribution across the entire molecule. This electronic modulation affects the acidity of the tetrazole N-H proton and the potential for intermolecular interactions. Crystallographic studies of related brominated tetrazoles reveal the formation of specific intermolecular interactions, such as C-H···N hydrogen bonds, which stabilize the crystal lattice. The presence of the bromine atom can also lead to halogen bonding, further influencing the solid-state packing and potentially the material's bulk properties. smolecule.com Spectroscopic analyses provide further insight into its unique structure. For instance, the deshielding effect of the bromine atom typically shifts the signals of the aromatic protons to a lower field in 1H NMR spectra compared to non-halogenated analogs.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H5BrN4 | ontosight.ai |

| Molecular Weight | ~221.04 g/mol | ontosight.ai |

| Melting Point | 232-234 °C | rsc.org |

| pKa | ~3.78 |

| Spectroscopic Technique | Observed Signals (in DMSO-d6) | Reference |

|---|---|---|

| 1H NMR (400 MHz) | δ 7.94 (d, J = 8.4 Hz, 2H), 7.79 (d, J = 8.4 Hz, 2H) | rsc.org |

| 13C NMR (101 MHz) | δ 155.54, 133.00, 129.39, 125.23, 124.06 | rsc.org |

| FTIR (cm-1) | 3423, 3090, 1638, 1559, 1482, 1119, 828 | rsc.org |

Potential for Advanced Chemical Applications

The unique structural and electronic features of this compound make it a versatile building block for advanced chemical applications. In medicinal chemistry, it serves as a key intermediate in the synthesis of more complex pharmaceutical compounds with potential anti-inflammatory, antibacterial, and anticancer properties. ontosight.aitjnpr.org The tetrazole moiety provides a metabolically stable anchor that can interact with biological targets, while the bromophenyl group offers a site for further chemical modification, for example, through cross-coupling reactions to build more elaborate molecular frameworks. ontosight.airasayanjournal.co.in In the realm of materials science, the compound's ability to form stable, ordered structures through hydrogen and halogen bonding makes it a candidate for the design of novel crystalline materials with specific optical or electronic properties. ontosight.airesearchgate.net The high nitrogen content and thermal stability are also of interest for the development of advanced energetic materials. researchgate.net

Propriétés

IUPAC Name |

5-(4-bromophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZMDMWMKVPGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354194 | |

| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50907-23-8 | |

| Record name | 5-(4-Bromophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50907-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5- 4-bromophenyl -1h-tetrazole and Its Derivatives

Established Synthetic Routes for 5-Substituted-1H-tetrazoles

The cornerstone of 5-substituted-1H-tetrazole synthesis is the reaction between a nitrile and an azide source. acs.orgnih.gov This reaction forms the five-membered heterocyclic ring characteristic of tetrazoles.

The [3+2] cycloaddition is the most proficient route for synthesizing 5-substituted 1H-tetrazoles. nih.gov This reaction involves the combination of a nitrile (R-C≡N) and an azide (N3-) to form the tetrazole ring. The reaction can be influenced by various factors, including the choice of azide source and the use of catalysts. acs.orgresearchgate.net

Historically, the synthesis of tetrazoles relied on traditional azide sources that present significant challenges. Hydrazoic acid (HN3) is highly toxic, volatile, and explosive, making its use on a large scale impractical and dangerous. thieme-connect.comgoogle.commdpi.com Procedures involving free hydrazoic acid have not found widespread practical application due to these risks. wiley.com

Metal organic azides, such as tin or silicon organic azides, were introduced as safer alternatives to hydrazoic acid. wiley.comrsc.org However, these reagents are often expensive and their use can lead to the formation of toxic metal-containing byproducts, complicating purification. rsc.orgscielo.br Furthermore, many of these methods require harsh reaction conditions, including long reaction times and high temperatures. wiley.com The use of strong Lewis acids as catalysts also presents drawbacks, including moisture sensitivity. thieme-connect.comscielo.br

| Azide Source | Associated Challenges |

| Hydrazoic Acid | Highly toxic, volatile, explosive, low boiling point. thieme-connect.comgoogle.commdpi.comwiley.com |

| Metal Organic Azides | Expensive, toxic metal byproducts, harsh reaction conditions. wiley.comrsc.orgscielo.br |

| Sodium Azide with Strong Lewis Acids | Moisture-sensitive conditions, formation of hazardous byproducts. thieme-connect.comscielo.br |

To overcome the challenges associated with traditional methods, significant research has focused on developing catalytic approaches. These methods aim to improve reaction efficiency, reduce hazards, and utilize more environmentally friendly reagents. nih.govjchr.org Catalytic systems often allow for milder reaction conditions and can lead to higher yields of the desired tetrazole products. scielo.br

[3+2] Cycloaddition Reactions of Nitriles and Azides

Catalytic Approaches for Enhanced Efficiency and Safety

Copper(II) Sulfate Pentahydrate Catalysis

Copper(II) sulfate pentahydrate (CuSO4·5H2O) has emerged as a safe, inexpensive, and environmentally benign catalyst for the synthesis of 5-substituted-1H-tetrazoles. scielo.brscielo.br This catalyst effectively promotes the [3+2] cycloaddition of various aryl and alkyl nitriles with sodium azide in solvents like DMSO, leading to good to excellent yields under mild conditions. scielo.brjchr.orgscielo.br The use of CuSO4·5H2O offers several advantages, including short reaction times, a safe process, and a simple workup procedure. scielo.br Research has shown that copper sulfate pentahydrate is a superior catalyst compared to other copper salts like copper chloride and copper acetate, especially when DMSO is used as the solvent, achieving yields as high as 95%. jchr.org The proposed mechanism involves the coordination of the nitrile's nitrogen atom to the Cu(II) center, which activates the nitrile for the cycloaddition with the azide ion. researchgate.net

Cobalt(II) Complex Catalysis

Cobalt(II) complexes have been identified as highly efficient catalysts for the synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition under homogeneous conditions. nih.govacs.orgnih.gov A notable example involves a Cobalt(II) complex with a tetradentate ligand, which demonstrates excellent catalytic activity for the reaction between sodium azide and organonitriles. acs.orgnih.gov This represents the first instance of cobalt complexes being used for this purpose in a homogeneous system. nih.govacs.org Detailed mechanistic studies have revealed the formation of an intermediate cobalt(II) diazido complex, which has been isolated and structurally characterized. acs.orgnih.gov This catalytic system is effective under mild reaction conditions and provides near-quantitative yields for a majority of substrates. nih.govacs.org Another approach utilizes a heterogeneous nanocatalyst where a cobalt(II) complex is supported on nanodiamond-grafted polyethyleneimine@folic acid, offering a green and cost-effective method for tetrazole synthesis with the advantages of easy separation and catalyst reusability. mdpi.com

Zinc Catalysis in Aqueous Media

The use of zinc salts, particularly in aqueous media, represents a significant advancement in the synthesis of 5-substituted 1H-tetrazoles, aligning with the principles of "click" chemistry. scielo.brorganic-chemistry.org This method is considered a magnificent improvement over older procedures, offering a safer and more environmentally friendly route. scielo.br The reaction of sodium azide with a broad range of nitriles, including aromatic, activated and unactivated alkyl, and vinyl nitriles, proceeds readily in water with zinc salts as catalysts. organic-chemistry.org While this method is highly effective, a potential drawback is the sometimes tedious and time-consuming removal of zinc salts from the acidic tetrazole products. scielo.br Nanocrystalline ZnO has also been reported as an efficient heterogeneous catalyst for this transformation. tandfonline.com

| Catalyst | Key Features | Solvent |

| Copper(II) Sulfate Pentahydrate | Safe, inexpensive, environmentally benign, good to excellent yields. scielo.brjchr.orgscielo.br | DMSO scielo.brjchr.org |

| Cobalt(II) Complexes | High efficiency, mild conditions, near-quantitative yields, novel mechanistic insights. nih.govacs.orgnih.gov | DMSO nih.govacs.org |

| Zinc Salts | "Click" chemistry approach, broad substrate scope, aqueous media. scielo.brorganic-chemistry.org | Water organic-chemistry.org |

Silica Sulfuric Acid Catalysis

Silica sulfuric acid (SSA) has emerged as an efficient, reusable, and cost-effective heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. mdpi.com This solid acid effectively catalyzes the [3+2] cycloaddition of various nitriles with sodium azide. In a specific protocol for the synthesis of 5-(4-bromophenyl)-1H-tetrazole, 4-bromobenzonitrile is reacted with sodium azide in refluxing N,N-dimethylformamide (DMF) using a 100% molar ratio of SSA. mdpi.com This method results in a high isolated yield of the desired product. mdpi.comresearchgate.net

The operational simplicity and the high yields make this protocol a practical alternative to existing procedures. mdpi.com The catalyst can be easily recovered by simple filtration after the reaction and can be reused multiple times without a significant loss in its catalytic activity, which is advantageous for both laboratory and potential industrial-scale synthesis. mdpi.com

| Substrate | Catalyst | Solvent | Temperature | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Silica Sulfuric Acid | DMF | Reflux | 92 | 268–270 |

Molybdenum Trioxide Catalysis

Molybdenum trioxide (MoO₃) has been identified as a highly effective, economical, and reusable heterogeneous catalyst for the [3+2] cycloaddition of aromatic nitriles and sodium azide. nih.govsemanticscholar.org This method provides a straightforward and gentle route to 5-substituted-1H-tetrazole derivatives, including this compound. nih.govsemanticscholar.org The reaction is typically carried out by heating the nitrile with sodium azide in the presence of a catalytic amount of MoO₃ in a polar aprotic solvent like dimethyl sulfoxide (DMSO). nih.gov

For the synthesis of this compound, the use of 15 mol% of MoO₃ in DMSO at 140 °C for 1.5 hours resulted in an excellent yield of 91%. nih.gov The structure of the resulting compound was unequivocally confirmed through single-crystal X-ray analysis. nih.govsemanticscholar.org A significant advantage of this catalytic system is its robustness and reusability; the MoO₃ catalyst can be recovered and reutilized for up to seven cycles with minimal loss of effectiveness, making it an attractive option for sustainable chemical processes. nih.govsemanticscholar.org

| Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|

| Benzonitrile | 5-Phenyl-1H-tetrazole | 1.5 | 89 |

| 4-Bromobenzonitrile | This compound | 1.5 | 91 |

| 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | 1.0 | 90 |

| 4-Nitrobenzonitrile | 5-(4-Nitrophenyl)-1H-tetrazole | 1.0 | 91 |

Stannous Chloride Catalysis (Homogeneous and Heterogeneous)

Stannous chloride (SnCl₂) has been utilized as a catalyst for tetrazole synthesis in both homogeneous and heterogeneous forms. scilit.comacs.org In the homogeneous system, SnCl₂ is added directly to the reaction mixture of a nitrile and sodium azide in a solvent such as DMF at elevated temperatures. rsc.org While effective, homogeneous catalysts can present challenges related to separation and recyclability. thieme-connect.com

To address these issues, a heterogeneous catalyst comprising SnCl₂ supported on silica nanoparticles (SnCl₂–nano-SiO₂) has been developed. thieme-connect.com This heterogeneous system demonstrates excellent catalytic activity across a wide range of substrates, including aliphatic, aromatic, heteroaromatic, and sterically hindered nitriles. jchr.org The supported catalyst is easily prepared, economically viable, and can be recycled up to five times. jchr.org Comparative studies show that the heterogeneous SnCl₂–nano-SiO₂ catalyst can exhibit higher catalytic activity than its homogeneous SnCl₂ counterpart for certain substrates. jchr.org

| Substrate | Catalyst (10 mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| Benzonitrile | SnCl₂ (Homogeneous) | 6 | 92 |

| SnCl₂–nano-SiO₂ (Heterogeneous) | 5 | 94 | |

| 4-Chlorobenzonitrile | SnCl₂ (Homogeneous) | 5 | 93 |

| SnCl₂–nano-SiO₂ (Heterogeneous) | 4 | 95 | |

| 2-Naphthonitrile | SnCl₂ (Homogeneous) | 8 | 90 |

| SnCl₂–nano-SiO₂ (Heterogeneous) | 7 | 93 |

Metal-Free Approaches

Growing interest in green and sustainable chemistry has spurred the development of metal-free catalytic systems for tetrazole synthesis. These methods avoid the use of potentially toxic and expensive metals. mdpi.comscispace.com One such approach involves the use of heterogeneous solid acid catalysts. For instance, OSU-6, a type of hexagonal mesoporous silica with mild Brønsted acid properties, efficiently catalyzes the click synthesis of 5-aryl-1H-tetrazoles. mdpi.comnih.govresearchgate.net The reaction proceeds at a relatively mild temperature of 90 °C in DMF, and the catalyst can be recycled up to five times without significant loss of yield. mdpi.comcncb.ac.cn

Another novel metal-free approach utilizes cuttlebone, a naturally occurring biomaterial, as a low-cost, heterogeneous catalyst. scispace.com Cuttlebone is believed to catalyze the reaction through the "electrophilic activation" of the nitrile via hydrogen bond formation. scispace.comresearchgate.net This method, conducted in DMSO at 110 °C, is rapid and highly efficient. scispace.com These metal-free systems offer advantages such as operational simplicity, milder conditions, and reduced environmental impact. mdpi.comscispace.com

| Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| OSU-6 (Mesoporous Silica) | Benzonitrile | 90 | 12 | 94 |

| 4-Chlorobenzonitrile | 90 | 4 | 95 | |

| MCM-41-SO₃H | 4-Bromobenzonitrile | 80 | 1.5 | 97 |

| 4-Methylbenzonitrile | 80 | 2.5 | 95 |

Mechanistic Pathways of [3+2] Cycloaddition in Tetrazole Synthesis

The formation of a tetrazole ring from a nitrile and an azide is a formal [3+2] cycloaddition reaction. acs.org However, the precise mechanistic pathway is complex and can vary depending on the reactants, catalysts, and reaction conditions. nih.govacs.org There has been considerable debate regarding whether the reaction proceeds through a concerted cycloaddition or a stepwise pathway involving a distinct intermediate. acs.org

In reactions involving metal catalysts, the mechanism is generally believed to involve initial coordination of either the nitrile or the azide ion to the metal center. nih.govacs.org This coordination activates the nitrile, making it more susceptible to nucleophilic attack. The subsequent steps lead to the formation of the tetrazole ring, followed by the release of the product and regeneration of the catalyst. nih.govrsc.org For metal-free, acid-catalyzed reactions, the mechanism involves protonation or activation of the nitrile, followed by attack of the azide. acs.orgbeilstein-journals.org Computational studies suggest that a previously unsuspected nitrile activation step leads to an imidoyl azide intermediate, which then cyclizes to form the tetrazole. acs.org

Role of Nitrile Activation

A critical step in the [3+2] cycloaddition for tetrazole synthesis is the activation of the nitrile group (–C≡N). acs.org Nitriles are generally not reactive enough to undergo cycloaddition with azides without a catalyst. Catalysts, whether they are Lewis acids (like metal salts) or Brønsted acids (like SSA or MoO₃), play a crucial role by interacting with the nitrogen atom of the nitrile. acs.orgacs.org

Intermediate Formation and Characterization

The nature of the intermediates in tetrazole synthesis has been a subject of extensive study. nih.govacs.org In many pathways, an open-chain imidoyl azide is proposed as a key intermediate that subsequently cyclizes to form the stable tetrazole ring. acs.orgacs.org However, this intermediate is often highly reactive and not isolable.

In metal-catalyzed systems, the formation of a metal-nitrile or metal-azide complex is the initial step. nih.govacs.org Recent studies have provided concrete evidence for such intermediates. For example, in a cobalt-catalyzed synthesis of 5-substituted 1H-tetrazoles, a cobalt(II) diazido intermediate was successfully isolated and structurally characterized by single-crystal X-ray diffraction. nih.govacs.orgnih.gov This characterized intermediate was also shown to be catalytically active, confirming its role in the catalytic cycle. nih.govacs.org The isolation and characterization of such species provide invaluable insight into the step-by-step mechanism of the cycloaddition reaction. nih.govacs.org

Passerini and Ugi Multicomponent Reactions (MCRs) for Tetrazole Formation

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Passerini and Ugi reactions are prominent examples of MCRs that have been adapted for the synthesis of tetrazole derivatives.

The Passerini three-component reaction (PT-3CR) typically involves the reaction of a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. researchgate.net A significant modification of this reaction replaces the carboxylic acid with hydrazoic acid (HN₃) or a surrogate like trimethylsilyl azide (TMSN₃), leading to the formation of 1,5-disubstituted tetrazoles. nih.gov This variant is known as the Passerini-tetrazole reaction.

The reaction is prized for its atom economy and the ability to generate diverse molecular scaffolds. rsc.org Sonication has been shown to accelerate the reaction and improve yields, providing a catalyst-free and efficient method for the synthesis of 5-(1-hydroxyalkyl)tetrazoles. nih.govrsc.org The reaction demonstrates broad substrate scope with respect to both the aldehyde/ketone and isocyanide components. nih.gov While a direct synthesis of this compound via a one-pot PT-3CR starting from 4-bromobenzaldehyde is plausible given the reaction's tolerance for various benzaldehydes, specific examples in the literature are more focused on using tetrazole-containing building blocks in subsequent reactions.

A general scheme for the PT-3CR for the synthesis of a 1,5-disubstituted tetrazole is as follows:

Scheme 1: General Representation of the Passerini Tetrazole Reaction (PT-3CR)

In this reaction, an aldehyde or ketone reacts with an isocyanide and a source of azide (like TMSN₃) to form a 1,5-disubstituted tetrazole.

Research has demonstrated the versatility of this method with a range of substrates, as highlighted in the table below.

| Entry | Aldehyde/Ketone | Isocyanide | Product Yield (%) |

| 1 | Benzaldehyde | Cyclohexyl isocyanide | 92 |

| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 90 |

| 3 | 2-Bromobenzaldehyde | Cyclohexyl isocyanide | 60 |

| 4 | Cyclohexanone | Benzyl isocyanide | 84 |

| Data sourced from a study on sonication-assisted PT-3CR. nih.gov |

An innovative approach in MCR chemistry involves using pre-formed, functionalized tetrazoles as building blocks. beilstein-journals.org This strategy allows for the incorporation of the tetrazole moiety into complex molecular architectures. For instance, diversely protected tetrazole aldehydes have been synthesized and successfully employed in Passerini and Ugi reactions. beilstein-journals.org This method provides a complementary approach to the de novo synthesis of the tetrazole ring during the MCR.

The Ugi four-component reaction (Ugi-4CR) is another cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. In the Ugi-tetrazole variant (UT-4CR), hydrazoic acid replaces the carboxylic acid, yielding 1,5-disubstituted-1H-tetrazoles. nih.gov The reaction of a benzaldehyde (such as 4-bromobenzaldehyde), an amine, an isocyanide, and an azide source can provide access to a wide array of tetrazole derivatives. mdpi.com One-pot sequences combining the Ugi-azide reaction with subsequent transformations, like the Heck reaction, have been developed to create complex heterocyclic systems containing a tetrazole ring. nih.govbeilstein-archives.org

For example, a one-pot reaction involving 2-bromobenzaldehyde, allylamine hydrochloride, trimethylsilyl azide, and an isocyanide can be followed by an intramolecular Heck reaction to yield tetrazolyl-1,2,3,4-tetrahydroisoquinolines. nih.govbeilstein-archives.org The use of electron-withdrawing benzaldehydes, such as 4-bromobenzaldehyde, has been shown to be effective in Ugi reactions, leading to the desired adducts in good yields.

Passerini Tetrazole Reaction (PT-3CR)

Alkylation Reactions of this compound

Alkylation is a fundamental transformation for modifying the tetrazole ring, leading to the formation of N-substituted derivatives. The tetrazole ring of this compound contains two nitrogen atoms that can be alkylated, leading to a mixture of N1 and N2 isomers. The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction conditions.

A study on the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines has shown a preference for the formation of 2,5-disubstituted tetrazoles. organic-chemistry.org This method offers a practical route to N2-alkylated tetrazoles. Conventional alkylation using alkyl halides in the presence of a base is also a common method. For instance, the reaction of 5-(4-bromophenyl)-2H-tetrazole with N-acetamide derivatives in the presence of potassium carbonate in acetonitrile has been reported to yield N-alkylated products.

The synthesis of 5-(4'-bromophenyl)-1H-tetrazole itself can be achieved through the [3+2] cycloaddition of 4-bromobenzonitrile and sodium azide. researchgate.netnih.gov Subsequent alkylation can then be performed. For example, alkylation of 1-aryltetrazol-5-ones with dibromoalkanes under phase-transfer catalysis conditions has been shown to be a convenient route to bis-tetrazoles and 4-bromoalkyl derivatives. researchgate.net

| Alkylating Agent | Base | Solvent | Product |

| Benzylamine | - | - | N1- and N2-benzyl-5-(4-bromophenyl)tetrazole |

| N-(2-bromoethyl)acetamide | K₂CO₃ | CH₃CN | N-alkylated tetrazole-acetamide derivative |

| Dibromoalkanes | NaOH | CH₂Cl₂/H₂O (PTC) | Bis-tetrazolon derivatives and 4-bromoalkyl derivatives |

| This table summarizes general alkylation reactions applicable to the 5-aryltetrazole scaffold. researchgate.net |

C-H Functionalization of Tetrazoles

Direct C-H functionalization has emerged as a powerful and step-economical strategy for the synthesis of complex molecules. For tetrazoles, this typically involves the functionalization of the C5 position.

Metalation Strategies (e.g., organomagnesium intermediates, turbo Grignard reagents)

The direct metalation of the C5-H bond of a tetrazole ring provides a versatile intermediate for subsequent reactions with electrophiles. However, lithiated tetrazoles are often unstable and can undergo retro [2+3] cycloaddition to form cyanamides, even at low temperatures. nih.govacs.org To overcome this stability issue, organomagnesium intermediates have been employed. These are generally more stable than their lithiated counterparts. nih.gov

A significant advancement in this area is the use of "turbo Grignard reagents," such as iPrMgCl·LiCl. This reagent has been successfully used for the C-H deprotonation of 1N-protected tetrazoles at the C5 position. nih.govacs.org The resulting magnesium intermediate is stable enough to react with a variety of electrophiles, including aldehydes and ketones, to afford functionalized tetrazole derivatives in good yields. acs.org

A key example is the reaction of a 1N-protected tetrazole with the turbo Grignard reagent, followed by the addition of 4-bromobenzaldehyde. This reaction yields the corresponding (4-bromophenyl)methanol derivative, demonstrating the utility of this method for introducing the 4-bromophenyl group onto a pre-functionalized tetrazole scaffold. acs.orgacs.org

| Electrophile | Product Yield (%) |

| 4-Methoxybenzaldehyde | 83 |

| 4-Bromobenzaldehyde | 75 |

| Diphenyl ketone | 47 |

| 9-Fluorenone | 65 |

| Yields from the reaction of a metalated 1-((6-methylpyridin-2-yl)methyl)-1H-tetrazole with various electrophiles. nih.govacs.org |

Protecting Group Strategies for Tetrazole Functionalization

To control the regioselectivity of reactions and to stabilize reactive intermediates, protecting groups are often employed. In the context of C-H functionalization of tetrazoles, the N1 or N2 position is typically protected. The choice of protecting group is crucial as it must be stable to the metalation conditions and easily removable afterward.

The p-methoxybenzyl (PMB) group has been effectively used as a protecting group for the N1 position of tetrazoles. acs.org 1N-PMB-protected tetrazole undergoes smooth C-H deprotonation at the C5 position with the turbo Grignard reagent, and the resulting intermediate reacts efficiently with electrophiles. acs.org For instance, the reaction with 4-bromobenzaldehyde gives (4-bromophenyl)(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)methanol in 82% yield. acs.org The PMB group can be subsequently cleaved under oxidative or acidic conditions.

Another useful protecting group is the 6-methylpyridyl-2-methyl group. nih.govacs.org This group also directs the C-H deprotonation to the C5 position and can be removed under reductive electrochemical conditions. nih.gov The use of this protecting group allowed for the synthesis of (4-bromophenyl)(1-((6-methylpyridin-2-yl)methyl)-1H-tetrazol-5-yl)methanol in 75% yield after reaction of the metalated tetrazole with 4-bromobenzaldehyde. nih.govacs.org Following deprotection, (4-bromophenyl)(1H-tetrazol-5-yl)methanol was obtained. acs.org These strategies highlight the importance of protecting groups in enabling the selective functionalization of the tetrazole core.

| Protecting Group | Deprotection Condition |

| p-Methoxybenzyl (PMB) | Oxidative or acidic |

| 6-Methylpyridyl-2-methyl | Reductive electrochemical |

| Commonly used protecting groups for tetrazole C-H functionalization and their respective cleavage conditions. nih.govacs.org |

1N-PMB Protection and Deprotection

To circumvent issues like the low stability of metalated intermediates that can lead to retro [2+3] cycloaddition, protecting groups are employed. organic-chemistry.orgacs.org The p-methoxybenzyl (PMB) group is a notable choice for protecting the 1N position of the tetrazole ring. organic-chemistry.orgacs.orgorganic-chemistry.org

The use of 1N-PMB-protected tetrazole allows for C-H deprotonation with reagents like the turbo Grignard (iPrMgCl·LiCl), creating a more stable metalated intermediate. acs.orgorganic-chemistry.org This intermediate can then react with various electrophiles, including aldehydes, ketones, and Weinreb amides, to introduce substituents at the fifth position of the tetrazole ring. organic-chemistry.orgacs.org

The deprotection of the PMB group can be achieved through several methods, offering flexibility in the synthetic route. acs.orgorganic-chemistry.org These methods include:

Oxidative cleavage : This method can be used to remove the PMB group. acs.orgacs.org

Catalytic hydrogenolysis : This is another effective technique for PMB deprotection. acs.orgacs.org

Acidic cleavage : Treatment with acid can also remove the PMB protecting group. acs.orgacs.org

For instance, 1N-PMB-tetrazole derivatives have been successfully deprotected to yield the corresponding 5-substituted-1H-tetrazoles. acs.org

Electrochemically Cleavable Protecting Groups

A novel approach in tetrazole synthesis involves the use of electrochemically cleavable protecting groups. nih.govacs.orgnih.govacs.orgresearchgate.net The 1N-(6-Methylpyridyl-2-methyl) group is the first of its kind to be used for protecting tetrazoles. nih.govacs.org This protecting group allows for C-H deprotonation using a turbo-Grignard reagent, followed by functionalization with aldehydes and ketones. nih.govacs.orgnih.govacs.orgresearchgate.net

The key advantage of this method is the selective cleavage of the protecting group under reductive electrochemical conditions. nih.govacs.org This is typically achieved using a lead bronze cathode and a sacrificial zinc anode. nih.govacs.orgnih.govacs.orgresearchgate.net The proposed mechanism involves the reduction of the pyridylmethyl group at the cathode, leading to an anion radical that fragments to release the deprotected tetrazole anion. acs.org

Synthesis Specific to this compound

Optimized Reaction Conditions and Yields

The synthesis of this compound is typically achieved through the [3+2] cycloaddition of 4-bromobenzonitrile and an azide source, often sodium azide. semanticscholar.orgmdpi.com Various catalytic systems and reaction conditions have been explored to optimize the yield and efficiency of this reaction.

| Catalyst/System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Immobilized AlCl₃ on γ-Al₂O₃ | - | 50 | - | - |

| CuO nanoparticles | DMF | 130 | 10 | 80 |

| CuO nanoparticles (Microwave) | DMF | - | 0.25 | 99 |

| CuSO₄·5H₂O | DMSO | 140 | 1 | - |

| Silica Sulfuric Acid | DMF | - | - | - |

| Graphene Oxide | H₂O | 100 | 6 | 95 |

| MoO₃ | - | - | - | - |

| MTSA-SiO₂ | Solvent-free | 120 | 12 | - |

| SO₃H-carbon | DMF | 100 | 6 | 85-95 |

Immobilized AlCl₃ on γ-Al₂O₃ : This catalytic system has been shown to be effective for the synthesis of 5-substituted-1H-tetrazoles at a relatively low temperature of 50 °C. semanticscholar.org

CuO Nanoparticles : Under conventional heating in DMF at 130 °C, a yield of 80% was achieved. researchgate.net Significantly, the use of microwave irradiation with the same catalyst and solvent dramatically reduced the reaction time to 15 minutes and increased the yield to 99%. researchgate.net

CuSO₄·5H₂O : This readily available and environmentally friendly catalyst has been used in DMSO at 140 °C, providing good to excellent yields with short reaction times. scielo.br

Silica Sulfuric Acid : This solid acid catalyst has been employed in DMF, resulting in yields ranging from 72% to 95%. mdpi.comresearchgate.net For this compound, a yield of 95% has been reported. rsc.org

Graphene Oxide : A 95% yield of this compound was obtained using graphene oxide as a catalyst in water at 100 °C for 6 hours. rsc.org

Molybdenum Trioxide (MoO₃) : This catalyst has been noted for its high effectiveness and reusability for up to seven cycles. researchgate.net

Melamine Trisulfonic Acid (MTSA) on Silica : A solvent-free approach using MTSA-SiO₂ at 120 °C for 12 hours has been developed. e-journals.in

SO₃H-carbon : This nonmetallic catalyst, derived from glycerol, has been used in DMF at 100 °C, yielding products in the 85-95% range. ajgreenchem.com

Green Chemistry Principles in this compound Synthesis

Several synthetic routes for this compound have incorporated green chemistry principles to enhance sustainability. semanticscholar.orgscielo.br

Key aspects of these green approaches include:

Use of Water as a Solvent : A one-pot, multi-component protocol using water as a green solvent has been developed. clockss.org This method, catalyzed by cysteine, is eco-friendly and features an easy workup. clockss.org

Solvent-Free Conditions : The use of CuO nanoparticles as a catalyst under solvent-free conditions represents a significant step in reducing waste. researchgate.net Similarly, a method using MTSA-SiO₂ as a catalyst also operates without a solvent. e-journals.in

Recyclable Catalysts : Many of the catalysts employed, such as immobilized AlCl₃ on γ-Al₂O₃, CuO nanoparticles, MoO₃, and SO₃H-carbon, are reusable, which minimizes waste and reduces costs. researchgate.netsemanticscholar.orgresearchgate.netajgreenchem.com For instance, the SO₃H-carbon catalyst can be recovered by simple filtration and reused for multiple cycles without a significant loss of activity. ajgreenchem.com

Environmentally Benign Catalysts : The use of catalysts like CuSO₄·5H₂O and steelmaking slag is advantageous due to their low toxicity and ready availability. researchgate.netscielo.br

Energy Efficiency : Microwave-assisted synthesis, as seen with CuO nanoparticles, drastically reduces reaction times and, consequently, energy consumption. researchgate.net

These methodologies highlight a clear trend towards developing more sustainable and efficient synthetic pathways for this compound.

Advanced Spectroscopic and Structural Characterization of 5- 4-bromophenyl -1h-tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 5-(4-bromophenyl)-1H-tetrazole, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the protons of the phenyl ring and the N-H proton of the tetrazole ring.

The aromatic region of the spectrum characteristically displays two sets of doublets. These signals arise from the protons on the 4-bromophenyl group. One study reported these doublets at approximately δ 7.93 ppm and δ 7.77 ppm. rsc.org Another source found similar aromatic proton signals appearing as a multiplet between δ 8.01-7.98 ppm and δ 7.85-7.82 ppm. mdpi.com A further study identified these as doublets at δ 7.94 ppm (J = 8.4 Hz) and δ 7.79 ppm (J = 8.4 Hz). rsc.org The coupling pattern is indicative of an A₂B₂ spin system, which is characteristic of a 1,4-disubstituted benzene ring.

A highly deshielded, broad singlet is often observed at a significantly downfield chemical shift, which is attributed to the acidic N-H proton of the tetrazole ring. mdpi.com In one study, this signal appeared at a chemical shift of δ 16.96 ppm. rsc.org Another reported a broad singlet at δ 17.00 ppm for the N-H proton. mdpi.comnih.gov The broadness of this peak is a result of rapid proton exchange and quadrupole broadening from the adjacent nitrogen atoms.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

| Aromatic CH | 7.93 | Doublet | - | rsc.org |

| Aromatic CH | 7.77 | Doublet | - | rsc.org |

| Aromatic CH | 8.01-7.98 | Multiplet | - | mdpi.comnih.gov |

| Aromatic CH | 7.85-7.82 | Multiplet | - | mdpi.comnih.gov |

| Aromatic CH | 7.94 | Doublet | 8.4 | rsc.org |

| Aromatic CH | 7.79 | Doublet | 8.4 | rsc.org |

| Tetrazole NH | 16.96 | Broad Singlet | - | rsc.org |

| Tetrazole NH | 17.00 | Broad Singlet | - | mdpi.comnih.gov |

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. In DMSO-d₆, the spectrum of this compound shows several distinct signals.

The carbon atom of the tetrazole ring (C5) typically resonates at a downfield chemical shift, with one study reporting it at δ 155.11 ppm. rsc.org Other studies have reported similar values of δ 155.0 ppm and δ 155.54 ppm. mdpi.comrsc.org

The carbon atoms of the phenyl ring exhibit characteristic chemical shifts. The carbon atom attached to the bromine (C-Br) is found at approximately δ 124.58 ppm rsc.org or δ 124.7 ppm. mdpi.com The ipso-carbon, the carbon atom of the phenyl ring directly attached to the tetrazole ring, is observed around δ 123.45 ppm rsc.org or δ 123.6 ppm. mdpi.com The remaining two aromatic carbons, which are equivalent due to symmetry, appear at approximately δ 132.43 ppm and δ 128.83 ppm. rsc.org Other reported values for the aromatic carbons include δ 132.5 ppm and δ 128.9 ppm mdpi.com, as well as δ 133.00 ppm and δ 129.39 ppm. rsc.org

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |

| Tetrazole C5 | 155.11 | rsc.org |

| Tetrazole C5 | 155.0 | mdpi.comnih.gov |

| Tetrazole C5 | 155.54 | rsc.org |

| Aromatic C-Br | 124.58 | rsc.org |

| Aromatic C-Br | 124.7 | mdpi.comnih.gov |

| Aromatic C-Br | 125.23 | rsc.org |

| Aromatic C (ipso) | 123.45 | rsc.org |

| Aromatic C (ipso) | 123.6 | mdpi.comnih.gov |

| Aromatic C (ipso) | 124.06 | rsc.org |

| Aromatic CH | 132.43 | rsc.org |

| Aromatic CH | 128.83 | rsc.org |

| Aromatic CH | 132.5 | mdpi.comnih.gov |

| Aromatic CH | 128.9 | mdpi.comnih.gov |

| Aromatic CH | 133.00 | rsc.org |

| Aromatic CH | 129.39 | rsc.org |

¹H NMR Spectral Analysis and Proton Assignment

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound, typically recorded using a KBr pellet, displays several key absorption bands.

A number of characteristic peaks are observed in the spectrum. These include bands in the regions of 2919 and 2849 cm⁻¹ which can be attributed to C-H stretching vibrations. rsc.org The spectrum also shows absorptions around 1595 cm⁻¹ corresponding to C=N stretching of the tetrazole ring. rsc.org The C-Br stretching vibration is expected to appear at lower wavenumbers. Other notable bands have been reported at 1721, 1046, 1010, 822, and 734 cm⁻¹. rsc.org Another study reported IR absorptions at 1482, 1561, 1604, and 2850 cm⁻¹. mdpi.com A third source provided a more extensive list of IR peaks including 3423, 3090, 3064, 2966, 2852, 2768, 1638, 1611, 1559, 1482, 1431, 1385, 1276, 1252, 1157, 1119, 1054, 1018, 988, 872, 828, 742, 614, and 451 cm⁻¹. rsc.org The IR spectra of tetrazoles are also characterized by absorption bands for the tetrazole ring between 1041-1106 cm⁻¹ and 1189-1110 cm⁻¹. scielo.br

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C-H Stretching | 2919, 2849 | rsc.org |

| C-H Stretching | 2850 | mdpi.com |

| C-H Stretching | 3090, 3064, 2966, 2852 | rsc.org |

| C=N Stretching (Tetrazole) | 1595 | rsc.org |

| C=N Stretching (Tetrazole) | 1561, 1604 | mdpi.com |

| C=N Stretching (Tetrazole) | 1638, 1611, 1559 | rsc.org |

| Tetrazole Ring | 1046, 1010 | rsc.org |

| Tetrazole Ring | 1041-1106, 1189-1110 | scielo.br |

| C-Br Stretching | 734 | rsc.org |

| Aromatic C=C Stretching | 1482 | mdpi.com |

| Other | 1721, 822 | rsc.org |

| Other | 3423, 2768, 1431, 1385, 1276, 1252, 1157, 1119, 1054, 1018, 988, 872, 828, 742, 614, 451 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for confirming the molecular weight of a compound. For this compound, electrospray ionization (ESI) is a common method used. In ESI-MS, the molecule is typically observed as a deprotonated species, [M-H]⁻. One study reported an ESI-MS value of m/z 224 for the [M-H]⁻ ion, which corresponds to the loss of a proton from the tetrazole ring. mdpi.comnih.gov Another report using LC-MS found a molecular ion peak (M+) at m/z 223.6. clockss.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound itself was not found in the provided search results, information on related compounds and general crystallographic techniques for tetrazoles is available. For instance, the crystal structure of a related compound, 5-(4-chlorophenyl)-1H-tetrazole, was determined to be monoclinic with a P21/n space group. rsc.org The analysis of such structures is typically performed using graphite monochromated Mo Kα radiation (λ = 0.71073 Å) and the structure is solved by direct methods using software like SHELXL. rsc.org Such studies would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.

Advanced Spectroscopic Techniques for Detailed Structural Insights

Beyond the standard spectroscopic methods, other advanced techniques can provide further structural details. Techniques like two-dimensional (2D) NMR spectroscopy (e.g., COSY, HSQC, HMBC) could be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. Additionally, computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental data to predict and rationalize the observed spectroscopic properties and to gain a deeper understanding of the electronic structure and reactivity of this compound.

Theoretical and Computational Investigations of 5- 4-bromophenyl -1h-tetrazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, allowing for the prediction of various chemical and physical properties. These calculations have been instrumental in understanding the characteristics of tetrazole derivatives. acs.org For instance, in the study of tetrazole compounds, it has been observed that in the gaseous phase, the 2H-tautomeric form is generally more stable, while the 1H-form is favored in the liquid phase. nih.gov

Density Functional Theory (DFT) is a predominant computational method used for investigating the electronic properties of many-electron systems. acs.org It has been widely applied to study tetrazole derivatives due to its balance of accuracy and computational efficiency. acs.orgnih.gov Common approaches involve using functionals like B3LYP or M06-2X combined with basis sets such as 6-311+G(d,p) or 6-311++G(d,2p) to perform geometry optimizations and electronic property calculations. arkat-usa.orgrsc.org These studies are typically conducted in the gas phase, and any minor discrepancies between theoretical and experimental values can often be attributed to this difference in phase. arkat-usa.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arkat-usa.org For derivatives of 1-substituted-1H-1,2,3,4-tetrazoles, DFT calculations have been used to determine optimized geometrical parameters like bond lengths and bond angles. arkat-usa.org

For the related isomer, 1-(4-Bromophenyl)-1H-tetrazole, geometry optimization has been performed using the B3LYP/6–311++G(d,2p) level of theory. arkat-usa.org The resulting optimized parameters provide a theoretical model of the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters for a Related Isomer, 1-(4-Bromophenyl)-1H-tetrazole

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | C(1)-N(2) | 1.34 Å |

| Bond Length | N(2)-N(3) | 1.30 Å |

| Bond Length | N(3)-N(4) | 1.35 Å |

| Bond Length | N(4)-C(5) | 1.32 Å |

| Bond Length | C(5)-N(1) | 1.36 Å |

| Bond Angle | N(1)-C(5)-N(4) | 108.5° |

| Bond Angle | C(5)-N(4)-N(3) | 109.5° |

| Bond Angle | N(4)-N(3)-N(2) | 105.7° |

Note: Data is for the 1-(4-Bromophenyl)-1H-tetrazole isomer as presented in a study by Sugandhi, R. et al. and serves as a representative example of DFT-derived geometrical parameters for this class of compounds. arkat-usa.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. arkat-usa.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. arkat-usa.org The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (E_gap). nih.gov

A smaller HOMO-LUMO gap implies a greater propensity for the molecule to undergo charge transfer interactions, indicating higher chemical reactivity. arkat-usa.orgbuketov.edu.kz Conversely, a larger energy gap suggests higher stability. arkat-usa.org DFT calculations are a standard method for determining the energies of these orbitals. nih.govbuketov.edu.kz For tetrazole derivatives, it has been noted that electron-withdrawing groups tend to decrease the energy gap in the 1H-form. nih.gov In a study of related tetrazole hybrids, compounds with lower energy gaps were predicted to have higher chemical reactivity. buketov.edu.kzbuketov.edu.kz

Table 2: Calculated Quantum Chemical Parameters for Related Tetrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap) (eV) |

|---|---|---|---|

| 5-phenyl-tetrazole (PT) | -6.762 | -1.778 | 4.984 |

| 5-(2-bromophenyl)-1H-tetrazole (5-2-BPT) | -7.179 | -2.001 | 5.178 |

| 1-(4-chlorophenyl)-1H-tetrazole | -5.4423 | -0.9524 | 4.4899 |

| 1-(4-bromophenyl)-1H-tetrazole | -5.5240 | -1.0340 | 4.4900 |

Note: Data is compiled from studies on related phenyltetrazole derivatives to illustrate typical FMO energy values. nih.govarkat-usa.org The values for PT and 5-2-BPT are for the 1H-tautomer in the gas phase. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acs.orgmdpi.com The MEP surface map uses a color scale to represent different electrostatic potential values. mdpi.com Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-deficient, susceptible to nucleophilic attack). acs.orgmdpi.com Green areas represent regions of neutral potential.

The Electron Localization Function (ELF) is a theoretical tool used to analyze the nature of chemical bonding in a molecule. jussieu.frdailymotion.com It provides a measure of the probability of finding an electron in a specific region of space. dailymotion.com ELF analysis allows for the visualization of electron localization in a system, clearly distinguishing between core electrons, covalent bonds, and lone pairs. dailymotion.commdpi.com

Regions of high ELF values correspond to areas where electrons are highly localized, such as in covalent bonds or as lone pairs on heteroatoms. dailymotion.com In the context of tetrazole derivatives, ELF analysis has been utilized to investigate the electronic structure and the distribution of valence electrons. arkat-usa.org This topological analysis helps in understanding the bonding patterns and stability of the molecule's crystal structure. mdpi.com

The Quantum Theory of Atoms in Molecules (AIM) provides a method for partitioning a molecule's electron density into atomic basins. uni-rostock.de This approach allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them. uni-rostock.de The analysis focuses on the topological properties of the electron density (ρ(r)), particularly at points known as bond critical points (BCPs), which are found along the path of maximum electron density between two bonded nuclei. mdpi.comuni-rostock.de

The properties of the electron density at these BCPs, such as its magnitude and the value of its Laplacian, provide quantitative information about the nature and strength of the chemical bond. AIM calculations have been applied to synthesized tetrazole compounds to analyze their electronic structure and bonding characteristics in detail. arkat-usa.org

Electron Localization Function (ELF) Analysis

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the prediction of various spectroscopic properties. bohrium.com For 5-(4-bromophenyl)-1H-tetrazole, theoretical calculations of NMR and IR spectra have been shown to correlate well with experimental findings. pnrjournal.com

DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed for geometry optimization and prediction of spectroscopic data. bohrium.com The deshielding effect of the bromine atom in 5-(4-bromophenyl)-2H-tetrazole, a related isomer, causes aromatic proton signals to shift downfield to a range of δ 7.5–8.5 ppm, a phenomenon also observed in experimental NMR. For this compound, experimental ¹H NMR data in DMSO-d6 shows signals at approximately 7.93 ppm and 7.77 ppm, which are characteristic of the di-substituted phenyl ring. rsc.org The ¹³C NMR spectrum shows peaks around 155.11, 132.43, 128.83, 124.58, and 123.45 ppm. rsc.org

In infrared spectroscopy, the characteristic C=N stretching vibrations within the tetrazole ring and C-Br stretching are key features. Experimental FT-IR data for this compound reveals significant peaks at 2919, 2849, 1721, 1595, 1046, 1010, 822, and 734 cm⁻¹. rsc.org Theoretical calculations can reproduce these vibrational modes with a high degree of accuracy, aiding in the definitive assignment of spectral bands. pnrjournal.com

A comparison of key experimental and computationally predicted spectroscopic data is presented below.

| Spectroscopic Technique | Experimental Data (Selected Peaks) | Theoretical Prediction Focus | Correlation Notes |

|---|---|---|---|

| ¹H NMR | δ 7.93 (d, 2H), 7.77 (d, 2H) ppm (in DMSO-d6) rsc.org | Chemical shifts of aromatic protons. | Theoretical models predict downfield shifts for aromatic protons due to the bromine's deshielding effect, consistent with experimental observations. |

| ¹³C NMR | δ 155.11, 132.43, 128.83, 124.58, 123.45 ppm (in DMSO-d6) rsc.org | Chemical shifts of carbon atoms in both phenyl and tetrazole rings. | Calculated shifts generally align well with experimental values, confirming the carbon framework. |

| FT-IR | 1595 cm⁻¹ (C=N stretch), 822 cm⁻¹ rsc.org | Vibrational frequencies for key functional groups like C=N and C-Br. | Predicted vibrational modes for C=N stretching and other fingerprint region vibrations correspond closely to the experimental IR spectrum. pnrjournal.comrsc.org |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, revealing its preferred shapes and interactions with its environment.

The conformation of this compound is primarily defined by the dihedral angle between the phenyl and tetrazole rings. Due to steric hindrance and electronic effects, the molecule is not entirely planar. The dihedral angle between the tetrazole and phenyl rings in related aryl-tetrazole compounds can vary, typically ranging from 24.88° to 59.94°, influenced by crystal packing forces. smolecule.com Computational studies, often involving potential energy surface scans, are used to identify the most stable conformations by calculating the energy associated with different dihedral angles. pnrjournal.com These studies indicate that a non-planar conformation is generally the most energetically favorable.

The crystal structure and bulk properties of this compound are governed by a network of intermolecular interactions. Single-crystal X-ray diffraction studies, complemented by computational analysis, have revealed several key interactions. researchgate.net In related brominated tetrazoles, C–H⋯N hydrogen bonds with distances between 2.62–2.68 Å are observed, which help to stabilize the crystal lattice. Furthermore, π-π stacking interactions between the aromatic phenyl and tetrazole rings are significant, contributing to the stability of the crystal structure. smolecule.com The presence of the bromine atom also allows for halogen bonding (C-Br···N), which can further direct the molecular packing. Molecular dynamics simulations can be used to study the stability of these interactions over time in a simulated environment. nih.gov

| Interaction Type | Description | Typical Distance/Energy |

|---|---|---|

| Hydrogen Bonding | Interactions of the type C–H⋯N between the phenyl C-H and a nitrogen atom of the tetrazole ring. | 2.62–2.68 Å |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. smolecule.com | Centroid-to-centroid distances of 3.3-3.9 Å are typical for related structures. smolecule.com |

| Halogen Bonding | The bromine atom can act as a Lewis acid, interacting with nitrogen atoms (C-Br···N). | Interaction energies can be significant for crystal packing. |

Conformational Analysis

Mechanistic Computational Studies for Reactions Involving this compound

Computational studies are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of 5-substituted-1H-tetrazoles, such as this compound, the most common route is the [3+2] cycloaddition of a nitrile (4-bromobenzonitrile) with sodium azide.

Mechanistic investigations using computational methods reveal that this reaction proceeds through a concerted, but asynchronous, transition state. Catalysts, such as silica sulfuric acid or nano-TiCl₄·SiO₂, can lower the activation energy barrier for this cycloaddition. researchgate.net Computational studies have shown that acidic catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. These studies can calculate the energy profiles of the reaction pathway, identifying transition states and intermediates, and thus provide a detailed understanding of how factors like solvents and catalysts influence the reaction rate and yield. For instance, computational analyses have quantified that certain catalysts can lower the transition state energy barrier by 7.5–11.7 kJ/mol compared to the uncatalyzed reaction.

Future Perspectives and Emerging Research Directions for 5- 4-bromophenyl -1h-tetrazole

Novel Synthetic Methodologies and Green Chemistry Innovations

The synthesis of 5-substituted-1H-tetrazoles, including the bromo-substituted analogue, is undergoing a significant shift towards more environmentally benign and efficient methods. Traditional synthetic routes often involve harsh conditions and toxic reagents, prompting the development of greener alternatives.

Recent research has highlighted several promising "green" catalysts for the [3+2] cycloaddition reaction between nitriles and sodium azide, the most common method for synthesizing 5-substituted-1H-tetrazoles. These catalysts aim to reduce reaction times, lower energy consumption, and minimize waste. scispace.comajgreenchem.com

Key innovations in this area include:

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O): This readily available and environmentally friendly catalyst has been shown to be effective in the synthesis of a variety of 5-substituted-1H-tetrazoles, including 5-(4-Bromophenyl)-1H-tetrazole, with good to excellent yields and short reaction times. scispace.comscielo.br The reactions are typically carried out in solvents like DMSO. scispace.comscielo.br

Silica Sulfuric Acid (SSA): As a solid acid catalyst, SSA offers advantages such as easy separation from the reaction mixture and reusability. mdpi.com Its application in the synthesis of 5-substituted 1H-tetrazoles represents a move towards more sustainable catalytic systems. mdpi.com

SO3H-Carbon Catalyst: Derived from glycerol, this nonmetallic catalyst is stable, water-resistant, and recyclable, making it a highly attractive green option. ajgreenchem.com It has been successfully used for the synthesis of various 5-substituted 1H-tetrazoles in good to excellent yields. ajgreenchem.com

Molybdenum Trioxide (MoO₃): This catalyst has demonstrated high effectiveness in the [3 + 2] cycloaddition of sodium azide with aromatic nitriles. researchgate.net Notably, it can be reutilized for multiple cycles with minimal loss of activity, making it suitable for industrial applications. researchgate.net

Nano-TiCl₄·SiO₂: This solid Lewis-acid catalyst has been shown to be extremely efficient for the preparation of 5-substituted 1H-tetrazole derivatives under green conditions. scielo.org.za

These novel methodologies represent a significant step forward in the sustainable production of this compound and related compounds, aligning with the growing demand for environmentally responsible chemical manufacturing.

Exploration of Advanced Functional Materials

The unique structural and electronic properties of this compound make it a promising building block for a variety of advanced functional materials. Its tetrazole ring offers multiple coordination sites for metal ions, while the bromophenyl group can influence intermolecular interactions, such as halogen bonding. nih.gov

Current research is actively exploring its use in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Tetrazole derivatives are widely used as ligands in the construction of coordination polymers and MOFs. nih.govresearchgate.net These materials have potential applications in catalysis, gas storage and separation, and sensing. researchgate.netresearchgate.net The ability of the tetrazole ring to bridge metal centers in various ways allows for the creation of diverse and tunable network structures. rsc.org The introduction of the 4-bromophenyl group can further modify the properties of these materials.

Energetic Materials: The high nitrogen content of the tetrazole ring makes it a candidate for the development of high-energy-density materials. smolecule.com Research in this area focuses on synthesizing derivatives with enhanced thermal stability and energetic performance. semanticscholar.org

Luminescent Materials: The incorporation of this compound into metal complexes can lead to materials with interesting photoluminescent properties. These materials could find applications in sensing, imaging, and light-emitting devices.

The versatility of this compound as a ligand and building block continues to drive the exploration of new functional materials with tailored properties.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and tetrazole derivatives are a key area of focus. mednexus.orgresearchgate.net These computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting molecular properties. github.ionih.gov

For compounds like this compound and its derivatives, AI and ML can be employed to:

Predict Biological Activity: Machine learning models, such as deep neural networks (DNNs) and support vector machines (SVMs), can be trained to predict the biological activity of novel tetrazole derivatives against various targets, including enzymes and receptors. mednexus.orgnih.gov This allows for the virtual screening of large chemical libraries to identify promising lead compounds.

Optimize Drug Properties: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov This helps in the early identification of potential liabilities and guides the optimization of the molecular structure to improve its drug-like properties.

De Novo Drug Design: Generative models, a type of AI, can design entirely new molecules with desired properties. mednexus.org This approach can be used to generate novel tetrazole derivatives with enhanced potency and selectivity.

Analyze Structure-Activity Relationships (SAR): AI can help to elucidate complex relationships between the chemical structure of tetrazole derivatives and their biological activity, providing valuable insights for medicinal chemists. github.io

The integration of AI and ML into the drug discovery pipeline holds immense promise for accelerating the development of new therapeutics based on the this compound scaffold.

Interdisciplinary Research with Biological and Biomedical Sciences

The therapeutic potential of this compound and its derivatives is being actively investigated through interdisciplinary research that bridges chemistry, biology, and medicine. The tetrazole ring is often used as a bioisostere for the carboxylic acid group, offering potential advantages in terms of metabolic stability and bioavailability. researchgate.net

Emerging research directions in this area include:

Antimicrobial Activity: Research has shown that some tetrazole derivatives exhibit significant antibacterial and antifungal properties. smolecule.com Further studies are needed to explore the full spectrum of antimicrobial activity of this compound derivatives and to understand their mechanisms of action.

Anticancer Activity: The anticancer potential of tetrazole-containing compounds is an area of intense investigation. smolecule.com Studies are exploring their ability to inhibit cancer cell growth and induce apoptosis. The synthesis of novel derivatives and their evaluation in various cancer models is a key focus.

Anti-inflammatory Activity: Several tetrazole derivatives have been reported to possess anti-inflammatory properties. chalcogen.ro Research is ongoing to design and synthesize new compounds with improved anti-inflammatory efficacy and to elucidate their molecular targets.

Other Therapeutic Areas: The versatility of the tetrazole scaffold has led to its exploration in a wide range of other therapeutic areas, including antiviral, antihypertensive, and analgesic applications. scielo.br

The continued collaboration between synthetic chemists and biomedical researchers is crucial for translating the chemical potential of this compound into tangible therapeutic benefits.

Q & A

What are the standard synthetic routes for 5-(4-bromophenyl)-1H-tetrazole, and how are intermediates characterized?

Basic Research Focus

The compound is typically synthesized via cyclization of substituted nitriles or thiourea precursors using catalysts like nano-TiCl₄·SiO₂. Characterization employs FT-IR (to confirm tetrazole ring N–H stretching at ~3100 cm⁻¹ and C–Br absorption at 650–750 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.4–7.8 ppm and tetrazole proton at δ 8.5–9.0 ppm). Multi-step validation through expanded NMR spectra ensures purity .

How can factorial design optimize reaction conditions for synthesizing halogenated tetrazole derivatives?

Advanced Research Focus

Factorial design systematically evaluates variables (temperature, catalyst loading, solvent ratio) to maximize yield. For example, a 2³ factorial matrix (three factors at two levels) identifies interactions between parameters. Response surface methodology (RSM) refines optimal conditions, reducing trial runs by 40–60% .

What spectroscopic contradictions arise during structural elucidation of this compound, and how are they resolved?

Advanced Research Focus

Discrepancies in ¹H NMR integration (e.g., unexpected splitting due to residual solvent or paramagnetic impurities) require deuteration experiments or HSQC/NOESY to confirm coupling. For FT-IR, overlapping peaks (C–Br vs. aromatic C–C) are resolved via computational vibrational analysis (DFT) .

What methodologies are used to investigate the structure-activity relationship (SAR) of halogenated tetrazoles in medicinal chemistry?

Advanced Research Focus

SAR studies involve synthesizing derivatives with halogen substitutions (e.g., 4-Cl, 4-F) and evaluating bioactivity (e.g., antitubercular IC₅₀). Molecular docking (AutoDock Vina) identifies binding affinities to targets like carbonic anhydrase or BLT2 receptors. QSAR models correlate electronic parameters (Hammett σ) with activity .

How can computational tools predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO energies) to predict sites for Suzuki-Miyaura coupling. Solvent effects are modeled using COSMO-RS. MD simulations assess steric hindrance from the bromophenyl group .

What are the best practices for validating synthetic yields and purity in multi-step tetrazole synthesis?

Basic Research Focus

Yield optimization requires TLC monitoring (silica gel, ethyl acetate/hexane) and HPLC purity checks (C18 column, acetonitrile/water gradient). Mass spectrometry (HRMS) confirms molecular ions, while elemental analysis ensures stoichiometric ratios .

How do researchers address crystallization challenges for X-ray diffraction studies of tetrazole derivatives?

Advanced Research Focus

Slow vapor diffusion (ether into DCM) promotes single-crystal growth. For stubborn cases, seeding or isomorphic substitution (e.g., Br → Cl) aids crystallization. SC-XRD data (Mo-Kα radiation) resolve torsional angles of the tetrazole ring .

What experimental strategies mitigate decomposition of this compound under acidic conditions?

Advanced Research Focus

Protonation of the tetrazole ring (pKa ~4.5) is minimized using buffered conditions (pH 6–7). Stabilizing agents like crown ethers or ionic liquids reduce Br⁻ elimination. Real-time degradation is tracked via in situ Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.